N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline
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Description
N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline is a useful research compound. Its molecular formula is C25H20IN and its molecular weight is 461.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline, a compound with the molecular formula C25H20IN and a molecular weight of 461.35 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies involving this compound.
- Molecular Formula : C25H20IN
- Molecular Weight : 461.35 g/mol
- Melting Point : 160 °C
- Purity : ≥96.0% (by HPLC) .
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its potential as an anticancer agent and its interactions with various biological targets.
Anticancer Activity
- Mechanism of Action : The compound has been studied for its ability to inhibit tubulin polymerization, a critical process in cell division. This mechanism is similar to that of known anticancer agents like combretastatin A-4 (CA-4), which disrupts microtubule dynamics leading to cancer cell death .
-
In Vitro Studies :
- In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including HeLa and MDA-MB-231 cells. The IC50 values indicate the concentration required to inhibit cell growth by 50% .
- Comparative studies have shown that modifications in the phenyl and aniline moieties can enhance or reduce biological activity, highlighting the importance of structural features in determining efficacy .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies reveal that:
- Substituent Effects : The presence of electron-withdrawing groups at specific positions on the aromatic rings significantly influences the potency. For instance, substituents such as halogens enhance activity due to their ability to stabilize the transition state during binding to target proteins .
- Positioning of Methyl Groups : Variations in methyl group positioning (para vs. meta) have shown marked differences in activity, with certain configurations leading to a loss of potency .
Table 1: Summary of Biological Activity
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa | 2.5 | Tubulin polymerization inhibition |
Combretastatin A-4 (CA-4) | HeLa | 0.5 | Tubulin polymerization inhibition |
Case Studies
- Study on Antiproliferative Effects : A study published in MDPI demonstrated that derivatives of this compound showed varied antiproliferative effects depending on their structural modifications. The most potent derivative had an IC50 value significantly lower than that of CA-4, indicating a promising lead for further development .
- Molecular Docking Studies : Research involving molecular docking has provided insights into how this compound interacts with tubulin at the molecular level, confirming its potential as an effective inhibitor through favorable binding interactions .
Properties
IUPAC Name |
N-[4-(4-iodophenyl)phenyl]-3-methyl-N-phenylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20IN/c1-19-6-5-9-25(18-19)27(23-7-3-2-4-8-23)24-16-12-21(13-17-24)20-10-14-22(26)15-11-20/h2-18H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQZSFMSAULQQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443908 |
Source
|
Record name | 4'-Iodo-N-(3-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195443-34-6 |
Source
|
Record name | 4'-Iodo-N-(3-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.